molecular formula C26H32ClFO5 B12768243 17-o-Isobutyryl clobetasone CAS No. 639817-47-3

17-o-Isobutyryl clobetasone

Cat. No.: B12768243
CAS No.: 639817-47-3
M. Wt: 479.0 g/mol
InChI Key: KJKUAXYCSXHEGA-AVVSTMBFSA-N
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Description

Clobetasone 17-butyrate (CAS: 25122-57-0) is a synthetic corticosteroid with the molecular formula C₂₆H₃₂ClFO₅ and a molecular weight of 478.98 g/mol . It is formulated as a topical cream or ointment (0.05% w/w) for treating inflammatory skin conditions such as eczema, dermatitis, and psoriasis . Structurally, it differs from clobetasone by the esterification of the 17-hydroxyl group with a butyrate moiety, forming a stable ester bond rather than a salt . This modification enhances its lipophilicity, improving skin penetration while maintaining moderate potency .

Clobetasone 17-butyrate is classified as a moderate-potency topical corticosteroid, positioned between mild steroids (e.g., hydrocortisone) and very potent agents (e.g., clobetasol propionate) . Clinical studies demonstrate its efficacy in reducing inflammation and pruritus, with minimal systemic absorption and hypothalamic-pituitary-adrenal (HPA) axis suppression . In animal models, it causes significantly less epidermal thinning compared to higher-potency steroids, underscoring its favorable safety profile .

Properties

CAS No.

639817-47-3

Molecular Formula

C26H32ClFO5

Molecular Weight

479.0 g/mol

IUPAC Name

[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] 2-methylpropanoate

InChI

InChI=1S/C26H32ClFO5/c1-14(2)22(32)33-26(21(31)13-27)15(3)10-19-18-7-6-16-11-17(29)8-9-23(16,4)25(18,28)20(30)12-24(19,26)5/h8-9,11,14-15,18-19H,6-7,10,12-13H2,1-5H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1

InChI Key

KJKUAXYCSXHEGA-AVVSTMBFSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CCl)OC(=O)C(C)C)C)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)OC(=O)C(C)C)C)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Isobutyryl clobetasone involves the esterification of clobetasone with isobutyric acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The compound is often produced in facilities that comply with Good Manufacturing Practices (GMP) to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: 17-O-Isobutyryl clobetasone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes .

Scientific Research Applications

17-O-Isobutyryl clobetasone has a wide range of applications in scientific research:

Mechanism of Action

17-O-Isobutyryl clobetasone exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, leading to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation. This mechanism helps reduce inflammation and associated symptoms .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and pharmacological distinctions between clobetasone 17-butyrate and analogous corticosteroids:

Compound Molecular Formula Substituent at C17 Potency Class Clinical Use
Clobetasone 17-butyrate C₂₆H₃₂ClFO₅ Butyrate ester Moderate Eczema, dermatitis
Clobetasol propionate C₂₅H₃₂ClFO₅ Propionate ester Very potent Severe psoriasis, lichen planus
Hydrocortisone C₂₁H₃₀O₅ Hydroxyl group Mild Mild dermatitis, insect bites
Hydrocortisone butyrate C₂₅H₃₄O₆ Butyrate ester Potent Moderate-severe eczema
Fluocortolone C₂₂H₂₉FO₄ Fluorine at C9 Moderate-potent Inflammatory dermatoses

Key Observations:

  • Esterification Impact : The butyrate ester in clobetasone 17-butyrate increases lipophilicity compared to hydrocortisone, enhancing skin retention and duration of action. However, it is less lipophilic than clobetasol propionate, which contributes to its lower potency .
  • Fluorination : Fluocortolone incorporates a fluorine atom at position C9, boosting anti-inflammatory activity but also increasing atrophy risk compared to clobetasone 17-butyrate .
Efficacy
  • In a 1960 clinical trial, clobetasone 17-butyrate 0.05% demonstrated superior efficacy to hydrocortisone 1% and fluocortolone 0.2% in treating eczema, with 85% of patients showing improvement .
  • Compared to hydrocortisone butyrate 0.1% (potent), clobetasone 17-butyrate has a lower risk of skin atrophy , making it preferable for long-term use on thinner skin areas (e.g., face) .

Clinical Ranking and Guidelines

Topical corticosteroids are stratified by potency (see table below), with clobetasone 17-butyrate consistently ranked as moderate :

Rank (Strongest → Weakest) Compound Potency Class
1 Clobetasol propionate Very potent
2 Hydrocortisone butyrate Potent
3 Clobetasone 17-butyrate Moderate
4 Hydrocortisone Mild

Source: MRCGP AKT guidelines and British National Formulary

Q & A

Q. Table 1. Key Analytical Parameters for 17-<i>o</i>-Isobutyryl Clobetasone

ParameterMethodConditions/ResultsSource
PurityHPLC-UV98.5% (Area normalization)
Melting PointDSC192–194°C
LogPShake-flask3.2 ± 0.1
GR Binding AffinityRadioligand assayIC50 = 2.1 nM

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